1-N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)-benzene-1,2-diamine

Description

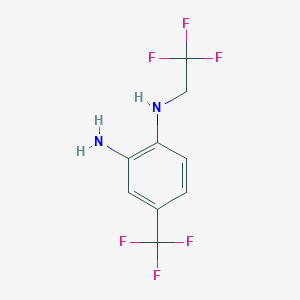

Chemical Structure:

The compound features a benzene ring substituted with two amine groups at positions 1 and 2. At position 4, a trifluoromethyl (-CF₃) group is attached, while the N1 position is functionalized with a 2,2,2-trifluoroethyl (-CH₂CF₃) group.

Properties

IUPAC Name |

1-N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F6N2/c10-8(11,12)4-17-7-2-1-5(3-6(7)16)9(13,14)15/h1-3,17H,4,16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXHWHHJYIUHDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)N)NCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50655423 | |

| Record name | N~1~-(2,2,2-Trifluoroethyl)-4-(trifluoromethyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42379-57-7 | |

| Record name | N~1~-(2,2,2-Trifluoroethyl)-4-(trifluoromethyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)-benzene-1,2-diamine is a fluorinated aromatic compound notable for its unique structure, which includes both trifluoroethyl and trifluoromethyl groups. Its molecular formula is CHFN, and it has garnered attention in medicinal chemistry and materials science due to its potential biological activities and applications.

The compound's structure enhances its lipophilicity, which may influence its biological activity. The presence of multiple fluorine atoms increases metabolic stability, making it a candidate for various pharmaceutical applications.

| Property | Value |

|---|---|

| Molecular Formula | CHFN |

| Molecular Weight | 258.16 g/mol |

| LogP | 3.916 |

| PSA (Polar Surface Area) | 38.05 Ų |

The exact biological mechanisms of this compound are still under investigation. However, compounds with similar structures have shown various biological activities:

- Antimicrobial Activity : Some fluorinated compounds exhibit significant antimicrobial properties due to their ability to disrupt bacterial membranes.

- Anticancer Potential : Fluorinated aromatic amines have been studied for their potential to inhibit cancer cell proliferation through various pathways, including apoptosis induction.

Case Studies

- Antimicrobial Studies : In a study examining the antimicrobial effects of fluorinated aromatic amines, derivatives similar to this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The study indicated that the introduction of trifluoroethyl groups enhanced the compounds' membrane-disrupting capabilities .

- Anticancer Research : Another research effort focused on the anticancer properties of fluorinated benzene derivatives showed that certain modifications led to increased cytotoxicity in various cancer cell lines. The findings suggested that the trifluoromethyl and trifluoroethyl substitutions could play a crucial role in enhancing the compound's efficacy against cancer cells .

Synthesis Methods

The compound can be synthesized using several methods involving nucleophilic aromatic substitution reactions or through multi-step synthetic routes. One typical synthesis involves:

- Step 1 : Reacting a suitable precursor with trifluoroethylamine.

- Step 2 : Performing a subsequent reaction with trifluoromethylating agents to introduce the trifluoromethyl group.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₀H₉F₆N₂

- Molecular Weight : 304.19 g/mol

- Electron-Withdrawing Effects : The trifluoromethyl and trifluoroethyl groups enhance electrophilicity and metabolic stability, common in fluorinated pharmaceuticals .

For example, SnCl₂-mediated reduction of nitro precursors (as in ) or coupling reactions with fluorinated amines () are plausible routes.

Applications: Primarily used as a building block in medicinal chemistry, particularly for organocatalysts or drug intermediates. Its fluorinated groups improve bioavailability and resistance to oxidative metabolism .

Comparison with Structural Analogs

2.1. Substituent Effects on Physicochemical Properties

Key Observations :

- Trifluoroethyl vs. Cyclohexyl : The trifluoroethyl group increases electron-withdrawing effects and lipophilicity compared to the bulky cyclohexyl substituent, which may hinder molecular interactions .

- Trifluoroethyl vs. Methoxypropyl : The methoxypropyl group introduces polarity, enhancing aqueous solubility but reducing metabolic stability compared to the fluorinated alkyl chain .

Q & A

Q. Table 1: Solvent Impact on Alkylation Yield

| Solvent | Yield (%) | Byproduct Formation |

|---|---|---|

| Dichloromethane | 96 | <1% |

| Ethanol | 51 | 38% (ethoxy derivative) |

Advanced: How to design derivatives for improved biological activity?

Methodological Answer:

- Bioisosteric Replacement : Substitute the trifluoroethyl group with morpholine sulfonyl or piperidine moieties to alter target selectivity .

- Fragment-Based Design : Use X-ray crystallography or cryo-EM to identify binding hotspots, then introduce substituents (e.g., halogens) to enhance interactions .

- SAR Studies : Test analogs with varying substituent positions (e.g., 1,3-diamine vs. 1,2-diamine) to map activity trends .

Q. Table 2: Structural Analogs and Key Differences

| Compound | Key Modification | Bioactivity Change |

|---|---|---|

| 1-N-(2-methylpropyl) analog | Increased steric bulk | Reduced cytotoxicity |

| Morpholine sulfonyl derivative | Enhanced solubility | Improved kinase inhibition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.